Ethyl 3-methyl-2-thienyl sulfide
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Overview
Description
Ethyl 3-methyl-2-thienyl sulfide is an organic compound belonging to the class of thienyl sulfides It features a thienyl ring, which is a five-membered ring containing sulfur, substituted with an ethyl group at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-2-thienyl sulfide typically involves the reaction of 3-methyl-2-thienyl chloride with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethanethiol displaces the chloride ion on the thienyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.
Substitution: The thienyl ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Ethyl 3-methyl-2-thienyl sulfoxide, ethyl 3-methyl-2-thienyl sulfone.
Reduction: Ethyl 3-methyl-2-thienyl thiol, ethyl 3-methyl-2-thienyl thioether.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Ethyl 3-methyl-2-thienyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thienyl derivatives. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-thienyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The sulfur atom in the thienyl ring can form bonds with metal ions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Methyl 3-methyl-2-thienyl sulfide: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-thienyl sulfide: Lacks the methyl substitution on the thienyl ring.
Ethyl 3-thienyl sulfide: Lacks the methyl substitution on the thienyl ring.
Uniqueness: this compound is unique due to the specific positioning of the ethyl and methyl groups on the thienyl ring. This arrangement can influence its chemical reactivity and physical properties, making it distinct from other thienyl sulfides.
Properties
IUPAC Name |
2-ethylsulfanyl-3-methylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S2/c1-3-8-7-6(2)4-5-9-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZRSXXDCCSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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